2-Acetamido-3-hydroxy-N-methylpropanamide, also known as (2S)-2-acetamido-3-hydroxy-N-methylpropanamide, is an organic compound with the molecular formula CHNO. It is classified as an N-acyl-alpha amino acid and is recognized for its significance in various scientific fields, including medicinal chemistry and biochemistry. This compound is a colorless crystalline powder that is soluble in water and ethanol, with a melting point of approximately 176-178 °C .
The synthesis of 2-acetamido-3-hydroxy-N-methylpropanamide typically involves several methods:
The molecular structure of 2-acetamido-3-hydroxy-N-methylpropanamide features two chiral centers, leading to specific stereochemistry that is crucial for its biological activity. The compound's structural data includes:
2-Acetamido-3-hydroxy-N-methylpropanamide can participate in various chemical reactions:
The mechanism by which 2-acetamido-3-hydroxy-N-methylpropanamide exerts its effects involves binding to specific enzymes or receptors, which alters their activity and leads to various biological outcomes. The precise pathways depend on the context of its application, particularly in biochemical studies where it may act as a substrate for enzymatic reactions .
The physical and chemical properties of 2-acetamido-3-hydroxy-N-methylpropanamide are significant for its applications:
2-Acetamido-3-hydroxy-N-methylpropanamide has several notable applications in scientific research:
Acylation reactions serve as the cornerstone for synthesizing 2-acetamido-3-hydroxy-N-methylpropanamide (molecular formula: C₆H₁₂N₂O₃, MW: 160.17 g/mol) and its derivatives. The core scaffold is typically constructed through stepwise amidation reactions, starting from serine-derived precursors. N-acetylation of the amino group followed by N-methyl amidation of the carboxylate group yields the target compound, often employing activated acyl donors like acetic anhydride under mild conditions (0–25°C) to minimize racemization [6] [9]. The Ugi four-component reaction (Ugi-4CR) has emerged as a powerful strategy for generating structurally diverse derivatives. This one-pot protocol condenses an aldehyde, amine, carboxylic acid, and isocyanide to form bis-amide products with high atom economy. For example, reacting 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one with acetic acid, aldehydes (e.g., acetaldehyde), and benzyl isocyanide delivers α-acetamide carboxamide oxindole hybrids incorporating the 2-acetamido-3-hydroxy-N-methylpropanamide motif in yields of 26–63% [7]. Heterocyclic carboxylic acids such as 5-nitrofuran-2-carboxylic acid significantly enhance reaction efficiency, achieving yields up to 63% due to favorable electronic and steric effects [7].
Table 1: Representative Acylation Synthesis of Derivatives via Ugi-4CR
Carboxylic Acid Component | Carbonyl Component | Catalyst/Solvent | Yield (%) | Key Applications |
---|---|---|---|---|
Acetic acid (2a) | 1-Chloropropan-2-one (3a) | ZnF₂ (10 mol %)/MeOH | 42 | Anticancer hybrids [7] |
5-Nitrofuran-2-carboxylic acid (2e) | Acetaldehyde (3c) | ZnF₂ (10 mol %)/MeOH | 49 | Antiproliferative agents |
1H-Pyrrole-3-carboxylic acid (2n) | Acetaldehyde (3c) | ZnF₂ (10 mol %)/MeOH | 63 | Solid tumor inhibitors |
2-Furoic acid (2o) | Acetaldehyde (3c) | ZnF₂ (10 mol %)/MeOH | 51 | GI₅₀ values 1–10 μM [7] |
Post-functionalization strategies further expand structural diversity. The alkyne-bearing derivative synthesized from propiolic acid undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce 1,2,3-triazole units, enhancing anticancer potency. Microwave-assisted CuAAC (120°C, 30 min) delivers triazole-oxindole hybrids in 61% yield, demonstrating compatibility with the core propanamide structure [7].
Continuous flow technology addresses scalability challenges in synthesizing 2-acetamido-3-hydroxy-N-methylpropanamide, particularly for GMP-grade material. Patent literature highlights flow reactors for analogous N-methylpropanamide intermediates, emphasizing enhanced mixing, temperature control, and reduced reaction times compared to batch processes. In optimized systems, residence times of ≤30 minutes achieve near-complete conversion for amidation steps, minimizing epimerization risks through precise reagent stoichiometry and turbulent flow regimes [1] [10]. Integrated in-line purification modules (e.g., cation-exchange resins) enable real-time impurity removal, crucial for intermediates requiring low levels of haloalkyl or iodinated impurities (specification: <0.1 area% by HPLC) [10].
Table 2: Batch vs. Continuous Flow Performance for Key Amidation Steps
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Reaction time | 4–12 hours | 20–40 minutes | 8–18x faster kinetics |
Temperature control | ±5°C variability | ±0.5°C precision | Reduced degradation |
Byproduct formation | Up to 5% | <0.5% | Higher purity |
Scale-up feasibility | Limited by heat/mass transfer | Linear scalability | Kilo-scale demonstrated [1] |
A notable application involves the synthesis of iodinated contrast agents, where flow chemistry enables safer handling of iodinating agents and alkylating intermediates. This approach achieves 85–92% yield for critical amidation steps at pilot-plant scale, underscoring its utility for derivatives requiring stringent quality control [10].
Stereoselective synthesis of the (2S)-configured enantiomer [(2S)-2-acetamido-3-hydroxy-N-methylpropanamide, CAS: 6367-12-0] leverages both chiral pool strategies and catalytic asymmetric methods. Chiral pool approaches utilize L-serine as a low-cost starting material, where the inherent C2 stereocenter guides stereocontrolled acylation. Protection of the serine hydroxyl group as a silyl ether precedes N-acetylation, followed by N-methyl amidation using activating agents like HATU and methylamine. Final deprotection yields the enantiomerically pure (2S) product with ≥98% ee, as confirmed by chiral HPLC [6] [9]. For non-natural derivatives, organocatalytic asymmetric N-methyl amidation achieves up to 94% ee. Chiral bifunctional thiourea catalysts facilitate enantioselective protonation during amide bond formation, kinetically resolving racemic intermediates at ambient temperatures [7].
Table 3: Chirality Induction Methods for (2S)-2-Acetamido-3-hydroxy-N-methylpropanamide
Method | Chiral Source | Key Conditions | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|---|
Chiral pool (L-serine) | L-Serine | Silyl protection/HATU amidation | ≥98% | Limited to natural configuration |
Organocatalytic amidation | Bifunctional thiourea | 0–25°C, toluene | 89–94% | Requires racemic substrate |
Ugi-4CR with chiral auxiliary | (S)-1-Phenylethylamine | ZnF₂, MeOH, 2h | >90% (dr) | Auxiliary removal needed |
Ugi-4CR reactions incorporating chiral amines or isocyanides induce diastereoselectivity through substrate control. For instance, (S)-1-phenylethylamine as the amine component delivers diastereomeric ratios >90:10 under ZnF₂ catalysis, enabling access to non-natural (2S) analogs after auxiliary cleavage. This approach has generated potent antiproliferative compounds like hybrid 8d (GI₅₀: 1–10 µM against solid tumors) [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7